Superior Potency Against Huh7 Cells Compared to Sorafenib
In a direct head-to-head comparison within the same study, Antitumor agent-133 (compound 4d) demonstrated superior in vitro potency against the Huh7 liver cancer cell line compared to the standard-of-care drug sorafenib [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 8.27 µM (Huh7) |
| Comparator Or Baseline | Sorafenib: 14.66 µM (Huh7) |
| Quantified Difference | Antitumor agent-133 is 1.77-fold more potent (lower IC50) |
| Conditions | CCK-8 assay, 48-hour treatment, Huh7 human liver cancer cell line. |
Why This Matters
This quantifiable potency advantage over a clinically approved agent supports the selection of Antitumor agent-133 for research focused on overcoming sorafenib resistance or exploring alternative mechanisms of action in Huh7 models.
- [1] Li Z, et al. Synthesis, biological activity evaluation and mechanism of action of novel bis-isatin derivatives as potential anti-liver cancer agents. Bioorg Med Chem Lett. 2024. PMID: 38224754. View Source
